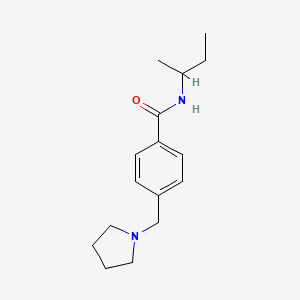![molecular formula C15H11ClF3NO2 B4750802 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been extensively studied in the field of cystic fibrosis research due to its ability to inhibit CFTR-mediated chloride secretion.
Mechanism of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 binds to the nucleotide-binding domain 1 (NBD1) of the CFTR protein, preventing ATP hydrolysis and thus inhibiting CFTR-mediated chloride secretion. This mechanism of action is different from other CFTR inhibitors, such as N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-1, which binds to the chloride channel pore of the CFTR protein.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has been shown to effectively inhibit CFTR-mediated chloride secretion in various cell types, including primary human airway epithelial cells. It has also been shown to inhibit CFTR-mediated bicarbonate secretion in pancreatic duct cells. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has been shown to decrease cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 is its specificity for the NBD1 domain of the CFTR protein, which allows for selective inhibition of CFTR-mediated chloride secretion. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has been shown to have off-target effects on other ATP-binding proteins, such as the ABC transporter ABCG2. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
For N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 research include the development of more potent and selective CFTR inhibitors. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 could be used in combination with other CFTR modulators to enhance their efficacy. Finally, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 could be used as a tool to study the role of CFTR in other diseases, such as cancer and diabetes.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has been widely used in cystic fibrosis research as a tool to study the function of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including primary human airway epithelial cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamideor-172 has also been used to study the effects of CFTR inhibition on other cellular processes, such as cell proliferation and apoptosis.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-11-5-2-9(3-6-11)14(21)20-10-4-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZWQTXESADMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4750729.png)

![ethyl 4-methyl-3-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B4750741.png)
![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)
![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![5-(4-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4750763.png)
![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)

![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)